molecular formula C9H12N2O2 B2824437 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one CAS No. 1342951-71-6

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Número de catálogo: B2824437
Número CAS: 1342951-71-6
Peso molecular: 180.207
Clave InChI: ZJVFSUYDGWNLHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-one (: 1342951-71-6) is an advanced organic compound with the molecular formula C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol . This chemical features a unique hybrid structure combining a 1-methyl-1H-pyrazole ring with a tetrahydropyran-4-one (oxan-4-one) moiety, making it a valuable building block in medicinal chemistry and materials science . Research Applications and Value The primary research value of this compound stems from its role as a versatile synthetic intermediate. The pyrazole scaffold is a privileged structure in pharmaceutical development, found in over 85% of all FDA-approved drugs . Pyrazole-containing compounds are investigated for a wide spectrum of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties . The specific molecular architecture of 2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-one, which incorporates multiple heteroatoms and an aromatic system, allows it to engage in key intermolecular interactions with biological targets, such as hydrogen bonding and pi-stacking . Beyond pharmaceutical research, pyrazole derivatives are extensively studied for their utility in industrial applications. They have demonstrated high efficiency as corrosion inhibitors for carbon steel in acidic environments . The presence of heteroatoms (Nitrogen and Oxygen) and aromatic rings in their structure facilitates strong adsorption onto metal surfaces, forming a protective layer . One study on a related pyrazole derivative reported an exceptional inhibition efficiency of 97.2% , highlighting the potential of this compound class in material science and industrial chemistry. Handling and Storage This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Proper safety data sheets (SDS) should be consulted before handling. The product may require cold-chain transportation and specific storage conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1-methylpyrazol-4-yl)oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFSUYDGWNLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Novel Pyrazole-Substituted Oxan-4-One Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of validated pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. This guide delves into the synthesis and potential applications of a promising, yet underexplored, class of compounds: pyrazole-substituted oxan-4-ones. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the oxan-4-one (or tetrahydropyran-4-one) motif, a saturated six-membered oxygen-containing heterocycle, is a key structural component in many natural products and synthetic compounds, valued for its ability to modulate physicochemical properties such as solubility and to serve as a versatile synthetic intermediate.[3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, design, and synthesis of these hybrid building blocks. We will explore plausible synthetic pathways, detail experimental protocols, and discuss the potential therapeutic applications of these novel chemical entities.

Chapter 1: The Foundational Pillars: Pyrazole and Oxan-4-one in Medicinal Chemistry

The pyrazole ring is a versatile scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions with biological targets.[1] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen) within the pyrazole ring allows for multiple binding modes with proteins and enzymes.[1] This has led to the development of a plethora of pyrazole-containing drugs with diverse therapeutic applications.

The oxan-4-one core, on the other hand, is a key constituent of many biologically active natural products.[4] Its non-aromatic, three-dimensional structure is often favored in modern drug design to improve properties such as metabolic stability and to escape the "flatland" of traditional aromatic drug candidates. The ketone functionality within the oxan-4-one ring provides a reactive handle for further chemical modifications, making it an attractive scaffold for the construction of diverse chemical libraries.

The fusion of these two important heterocyclic systems into a single molecular entity is anticipated to yield novel building blocks with unique three-dimensional architectures and a rich potential for biological activity.

Chapter 2: Synthetic Strategies for Pyrazole-Substituted Oxan-4-ones

The direct synthesis of pyrazole-substituted oxan-4-ones is not extensively documented in the current literature. However, by leveraging established synthetic methodologies for each individual heterocycle, we can propose several plausible and efficient synthetic routes.

Strategy 1: Multi-component Reaction (MCR) Approach

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step.[5][6] A four-component reaction could be envisioned for the synthesis of pyrazole-substituted oxan-4-ones.

Proposed MCR for Pyrazole-Substituted Oxan-4-one Synthesis:

MCR_synthesis aldehyde Aromatic Aldehyde intermediate1 Pyrazolone Intermediate aldehyde->intermediate1 malononitrile Malononitrile malononitrile->intermediate1 hydrazine Hydrazine Derivative hydrazine->intermediate1 diketone 1,5-Diketone Precursor intermediate2 Oxan-4-one Precursor diketone->intermediate2 product Pyrazole-Substituted Oxan-4-one intermediate1->product Michael Addition & Cyclization intermediate2->product caption Figure 1: Proposed Multi-component Reaction Pathway. Sequential_Synthesis start_pyrazole Functionalized Pyrazole (e.g., with homoallylic alcohol) cyclization_step Prins-Type Cyclization start_pyrazole->cyclization_step aldehyde Aldehyde aldehyde->cyclization_step product Pyrazole-Substituted Oxan-4-one cyclization_step->product caption Figure 2: Sequential Synthesis via Prins-Type Cyclization.

Sources

Technical Guide: 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary & Chemical Identity

2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one is a functionalized oxacycle used primarily as a scaffold in the synthesis of bioactive small molecules. Its structure combines a polar, hydrogen-bond-accepting tetrahydropyran-4-one core with an aromatic 1-methylpyrazole moiety. This specific connectivity allows for the creation of spirocyclic amines, amino-alcohols, and quaternary centers often found in inhibitors of kinases (e.g., JAK, TYK2) and nuclear receptors (e.g., ROR


t).
Chemical Specifications
PropertyDetail
Systematic Name 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one
Molecular Formula C

H

N

O

Molecular Weight 180.21 g/mol
Core Scaffold Tetrahydro-4H-pyran-4-one (Oxan-4-one)
Substituent 1-Methyl-1H-pyrazol-4-yl (at C2 position)
Key Functionality Ketone (electrophile), Pyrazole (aromatic stacking/H-bond acceptor)

Nomenclature & Synonyms

Accurate retrieval of this compound from databases requires navigating several naming conventions. The position of the pyrazole substituent (C2 vs. C6) depends on the numbering priority rules applied, though "2-" is the standard IUPAC preference for the substituent adjacent to the oxygen when the ketone is at C4.

Primary Synonyms
  • IUPAC Systematic: 2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-one

  • Alternative Systematic: 2-(1-Methyl-1H-pyrazol-4-yl)dihydro-2H-pyran-4(3H)-one[1][2]

  • Common Chemical: 2-(1-Methylpyrazol-4-yl)tetrahydropyran-4-one

  • Database Indexing: 4H-Pyran-4-one, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-

Contextual Identifiers
  • Synthetic Intermediate: Often referred to as the "Pyranone Intermediate" in patents related to TREM2 agonists and ROR

    
    t inhibitors.
    
  • Enone Precursor: 2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-4H-pyran-4-one (The unsaturated precursor often found in synthesis descriptions).

Synthetic Relevance & Applications

This molecule serves as a "divergent node" in drug discovery. The C4 ketone is a versatile handle for further functionalization, while the C2 pyrazole provides a metabolically stable aromatic group that improves solubility and target affinity compared to phenyl analogs.

Key Therapeutic Areas
  • TREM2 Agonists: Used to synthesize amino-morpholine linkers in neurodegenerative disease candidates.

  • ROR

    
    t Inhibitors:  Acts as the B-ring scaffold for amide-linked immunomodulators.
    
  • Kinase Inhibitors: The ketone is frequently converted to a gem-dimethyl or spiro-amine group to occupy specific hydrophobic pockets in ATP-binding sites.

Experimental Protocols

The synthesis of this compound typically involves the construction of the pyran ring via an acid-catalyzed cyclization between an aldehyde and an alkynol, followed by oxidation or hydrogenation.

Protocol A: De Novo Synthesis via Prins-Type Cyclization

Rationale: This method builds the pyran ring directly from the pyrazole aldehyde, ensuring correct regiochemistry.

Reagents:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde[3][1][4]

  • 3-Butyn-1-ol

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

Workflow:

  • Condensation: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 3-butyn-1-ol (1.5 eq) in anhydrous DCM at 0°C.

  • Cyclization: Slowly add TfOH (1.2 eq). The acid catalyzes the attack of the hydroxyl group on the aldehyde and the subsequent closure onto the alkyne (Meyer-Schuster rearrangement/cyclization cascade).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Intermediate Isolation: Purify the resulting 2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-4H-pyran-4-one (enone) via silica chromatography.

  • Hydrogenation: Dissolve the enone in MeOH/EtOAc. Add 10% Pd/C (catalytic). Stir under H

    
     (1 atm) for 4-16 hours to reduce the C2-C3 double bond.
    
  • Final Purification: Filter catalyst and concentrate. The title compound is obtained as a colorless to pale yellow oil/solid.

Protocol B: Reductive Amination (Downstream Application)

Rationale: Converting the ketone to a bioactive amine (e.g., morpholine derivative).

  • Mixing: Combine 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one with the desired amine (e.g., morpholine) in DCE.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) and catalytic acetic acid.

  • Result: Formation of the 4-amino-2-pyrazolyl-tetrahydropyran scaffold.

Visualizations

Figure 1: Structure & Numbering

The following diagram illustrates the chemical structure and the critical numbering scheme used to define the "2-" position.

ChemicalStructure cluster_pyran Tetrahydro-4H-pyran-4-one Core cluster_pyrazole 1-Methyl-1H-pyrazol-4-yl O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 P4 P4 C2->P4 Linker C4 C4=O C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->O1 P3 P3 P4->P3 N2 N2 P3->N2 P5 P5 P5->P4 N1 N1 N1->P5 Me Me N1->Me N2->N1

Caption: Structural connectivity showing the C2-attachment of the pyrazole moiety to the pyranone core.

Figure 2: Synthesis Pathway (Prins/Meyer-Schuster)

Synthesis Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Step1 Step 1: Acid Catalyzed Cyclization (TfOH, DCM, 0°C) Aldehyde->Step1 Alkyne 3-Butyn-1-ol Alkyne->Step1 Intermediate Intermediate: 2-(1-methylpyrazol-4-yl)-2,3-dihydro-4H-pyran-4-one (Enone) Step1->Intermediate Meyer-Schuster Rearrangement Step2 Step 2: Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Step2 Product TARGET: 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one Step2->Product Reduction of C=C

Caption: Synthetic route from commercial starting materials to the target ketone.

References

  • Amgen Inc. (2021).[3] Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists. WO2021225988A1.

  • Justia Patents . (2025).[3] Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists.

  • Japan Tobacco Inc. (2016). Amide Compound.[2][4][5] EP3018123A1.[2]

  • ChemScene . Tetrahydro-4H-pyran-4-one (General Reagent Info).

Sources

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (PubChem CID: 64106844)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, a heterocyclic compound with significant potential in drug discovery. While specific biological data for this exact molecule is not extensively published, this guide synthesizes information on the well-established pharmacological profiles of its constituent pyrazole and oxanone moieties. We will explore its physicochemical properties, propose a logical synthetic route, and delve into its potential therapeutic applications, with a focus on oncology and inflammatory diseases. Furthermore, this guide provides detailed, field-proven protocols for the synthesis and biological evaluation of this and structurally similar compounds, empowering researchers to further investigate its therapeutic promise.

Introduction: The Therapeutic Potential of Pyrazole-Oxanone Scaffolds

The fusion of a pyrazole ring with an oxanone (tetrahydropyran-4-one) core brings together two pharmacologically significant scaffolds. The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The oxanone ring, a saturated six-membered heterocycle containing an oxygen atom, is also a common motif in bioactive natural products and synthetic drugs, often serving as a versatile scaffold to orient functional groups in three-dimensional space.

The specific compound, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, is identified in the PubChem database with the Compound Identification (CID) number 64106844. This guide will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

PropertyValueSource
PubChem CID 64106844PubChem
Molecular Formula C₉H₁₂N₂O₂PubChem
Molecular Weight 180.20 g/mol PubChem
IUPAC Name 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-onePubChem
SMILES CN1C=C(C=N1)C2CC(=O)CCO2PubChem
InChI Key ZJVFSUYDGWNLHX-UHFFFAOYSA-NPubChem

Structural Diagram:

Caption: 2D structure of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Proposed Synthetic Pathway

Diagram of Proposed Synthetic Workflow:

G cluster_pyrazole Pyrazole Synthesis cluster_oxanone Oxanone Synthesis cluster_coupling Coupling and Final Product start_pyrazole 1,1,3,3-Tetramethoxypropane pyrazole_intermediate 1-Methyl-1H-pyrazole start_pyrazole->pyrazole_intermediate Condensation hydrazine Methylhydrazine hydrazine->pyrazole_intermediate formylation Vilsmeier-Haack Reaction pyrazole_intermediate->formylation pyrazole_aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde formylation->pyrazole_aldehyde grignard Grignard Reaction pyrazole_aldehyde->grignard start_oxanone 1,5-Dichloropentan-3-one cyclization Intramolecular Williamson Ether Synthesis start_oxanone->cyclization oxanone Oxan-4-one cyclization->oxanone oxanone->grignard oxidation Oxidation grignard->oxidation final_product 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one oxidation->final_product

Caption: Proposed synthetic workflow for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure that can be adapted for the synthesis of the title compound.

Part 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Synthesis of 1-Methyl-1H-pyrazole: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane in a suitable solvent such as ethanol. Add methylhydrazine dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After completion (monitored by TLC), the solvent is removed under reduced pressure, and the crude 1-methyl-1H-pyrazole is purified by distillation.

  • Vilsmeier-Haack Formylation: To a solution of phosphoryl chloride in anhydrous dimethylformamide (DMF) cooled in an ice bath, add the purified 1-methyl-1H-pyrazole dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate, 1-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be purified by recrystallization.[7]

Part 2: Synthesis of Oxan-4-one

  • Cyclization of 1,5-Dichloropentan-3-one: A solution of 1,5-dichloropentan-3-one in a suitable solvent (e.g., aqueous ethanol) is treated with a base such as sodium hydroxide. The reaction mixture is heated to facilitate the intramolecular Williamson ether synthesis.[6] After the reaction is complete, the mixture is extracted with an organic solvent, and the organic layer is dried and concentrated to yield oxan-4-one, which can be purified by distillation.

Part 3: Coupling and Final Product Formation

  • Grignard Reaction: To a solution of the Grignard reagent prepared from a suitable halo-oxanone derivative (or by direct metalation of oxan-4-one with a strong base followed by transmetalation) in an ethereal solvent, add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde dropwise at a low temperature. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product, a secondary alcohol, is extracted, and the organic layer is dried and concentrated.

  • Oxidation: The crude secondary alcohol is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed to yield the crude final product, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one. Purification can be achieved by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

Based on the extensive literature on pyrazole derivatives, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][7]

Potential Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): Many pyrazole derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle.[7]

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR, VEGFR, and MET by pyrazole-based compounds has been reported.[8]

Diagram of a General Kinase Signaling Pathway:

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor substrate Intracellular Substrate receptor->substrate Phosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one inhibitor->receptor Inhibition

Caption: Potential inhibition of RTK signaling by the title compound.

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[9]

Potential Molecular Targets:

  • Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.[9]

  • Lipoxygenase (LOX): Some pyrazole derivatives also inhibit LOX, which is involved in the synthesis of leukotrienes.[9]

In Vitro Biological Evaluation Protocols

The following are detailed protocols for the initial biological screening of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) [8][10][11]

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [12][13]

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, the kinase-specific substrate, and ATP in a reaction buffer.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition) [14][15]

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Compound Incubation: Add the test compound at various concentrations to the BSA solution and incubate at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Heat the mixture at 57°C for 30 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration and compare it with a standard anti-inflammatory drug like diclofenac sodium.

Conclusion and Future Directions

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (PubChem CID: 64106844) represents a promising starting point for the development of novel therapeutic agents. The well-documented pharmacological activities of its constituent pyrazole and oxanone scaffolds strongly suggest its potential as an anticancer and anti-inflammatory agent. This technical guide provides a solid foundation for its further investigation, including a proposed synthetic route and detailed protocols for its biological evaluation.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of cancer cell lines and key kinases and inflammatory enzymes. Promising results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and pharmacokinetic and toxicological profiling. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related pyrazole-oxanone hybrid molecules.

References

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF. [Link]

  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC. [Link]

  • Design, Synthesis, Characterization and Non-steroidal Anti-Inflammatory Activity of Novel Oxazolone Derivatives. Asian Journal of Pharmaceutical Research. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. TSI Journals. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Synthesis and biological evaluation of purine-pyrazole hybrids incorporating thiazole, thiazolidinone or rhodanine moiety as 15-LOX inhibitors endowed with anticancer and antioxidant potential. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Synthesis and anti-inflammatory activity of diversified heterocyclic systems. PubMed. [Link]

  • Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. Arkivoc. [Link]

  • Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. [Link]

  • Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. ResearchGate. [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]

  • OXAN-4-ONE | CAS 29943-42-8. Matrix Fine Chemicals. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.

Sources

Methodological & Application

Introduction: The Importance of Substituted Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-Amino-2-(1-methyl-1H-pyrazol-4-yl)oxane Derivatives

A Senior Application Scientist's Protocol for Robust Reductive Amination

The fusion of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern drug discovery. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] Its derivatives have been explored for applications ranging from anti-inflammatory to anticancer agents.[1][2] Similarly, the oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic pharmaceuticals, often serving as a stable, non-aromatic linker or core structure. The targeted synthesis of molecules incorporating both these motifs, such as 4-amino-2-(1-methyl-1H-pyrazol-4-yl)oxane, provides access to novel chemical space for the development of next-generation therapeutics.

This application note provides a detailed, robust, and field-tested protocol for the synthesis of substituted amines from 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one via reductive amination. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology with explanations for key experimental choices, and offer guidance on purification and characterization.

Reaction Overview and Mechanistic Insight

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds.[3] The process typically involves the reaction of a carbonyl compound (a ketone in this case) with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the target amine.[4]

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

For this transformation, we select sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. Its use is justified by several key advantages:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). It reacts much faster with protonated imines (iminium ions) than with ketones or aldehydes.[4][5] This selectivity is crucial for a "direct" or "in situ" reductive amination, where the ketone, amine, and reducing agent are all present in the same pot, minimizing the unwanted reduction of the starting ketone to an alcohol.[4][6]

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and ketones, including sterically hindered ones, and a variety of amines.[6]

  • Non-Hygroscopic Nature: It is a stable, free-flowing solid that is easier to handle than many other hydride reagents.

The reaction proceeds via the acid-catalyzed formation of a hemiaminal, which then dehydrates to form a key iminium ion intermediate. The STAB reagent then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the final amine product.

Reductive_Amination_Mechanism Figure 1: Mechanism of STAB-Mediated Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal STAB NaBH(OAc)₃ (STAB) Product 4-Amino-oxane Product STAB->Product Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid-catalyzed) Iminium->Product + H⁻ (from STAB)

Caption: Figure 1: Mechanism of STAB-Mediated Reductive Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one with a generic primary amine. The quantities can be scaled as needed.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one>95%SynthonixStarting material. Ensure it is dry.
Primary Amine (e.g., Benzylamine)Reagent Grade, >98%Sigma-Aldrich1.1 equivalents.
Sodium Triacetoxyborohydride (STAB)Reagent Grade, >95%Acros Organics1.5 equivalents. A mild and selective reducing agent.[6][7]
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Fisher ScientificReaction solvent. THF can also be used.[7]
Acetic Acid (optional)GlacialJ.T. Baker0.1 equivalents. Can catalyze iminium ion formation for ketones.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab-preparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)N/ALab-preparedFor drying organic layers.
Silica Gel or Amine-Functionalized Silica40-63 µmTeledyne ISCOFor flash chromatography.

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (1.0 eq).

    • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

    • Add the primary amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • (Optional): For less reactive amines or to accelerate the reaction, a catalytic amount of glacial acetic acid (0.1 eq) can be added. This facilitates the dehydration of the hemiaminal intermediate to the crucial iminium ion.[6]

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. The portion-wise addition helps to control any initial exotherm.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • A typical TLC system would be 10% Methanol in Dichloromethane. The product amine should have a lower Rf than the starting ketone.

    • The reaction is typically complete within 3 to 12 hours. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes the acetic acid catalyst and destroys any excess STAB.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification - A Critical Step for Amines:

    • The crude product will be a basic amine. Purification via standard silica gel chromatography can be challenging due to the acidic nature of silica, which can cause significant peak tailing and potential loss of product.[8][9]

    • Recommended Method: Use an amine-functionalized silica column with a hexane/ethyl acetate or DCM/methanol gradient. This specialized stationary phase minimizes the acid-base interaction, leading to excellent peak shape and recovery.[8][10]

    • Alternative Method: If using standard silica gel, the mobile phase must be modified. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system (e.g., a gradient of 0-10% methanol in DCM, with the modifier added to the methanol).[10][11] The competing base neutralizes the acidic silanol groups on the silica surface, improving elution.[10]

Experimental Workflow

Experimental_Workflow Figure 2: Laboratory Workflow for Reductive Amination A 1. Reagent Addition Ketone, Amine, and Solvent (DCE) in N₂ atmosphere B 2. Pre-equilibration Stir for 20-30 min at RT A->B C 3. Reduction Step Add STAB portion-wise B->C D 4. Reaction Monitoring Monitor by TLC or LC-MS (3-12 h at RT) C->D E 5. Aqueous Workup Quench with NaHCO₃ (aq) Extract with DCM D->E F 6. Drying & Concentration Dry organic layer (MgSO₄) Concentrate in vacuo E->F G 7. Purification Flash Chromatography (Amine-functionalized silica) F->G H 8. Final Product Characterize (NMR, MS) Assess Purity (HPLC) G->H

Caption: Figure 2: Laboratory Workflow for Reductive Amination.

Expected Results and Characterization

The successful synthesis will yield the desired 4-amino-2-(1-methyl-1H-pyrazol-4-yl)oxane as a colorless oil or a white solid, depending on the nature of the 'R' group from the amine.

Table of Expected Data

ParameterExpected Value
Reaction Time 3 - 12 hours
Yield (Isolated) 75 - 95%
Purity (by LCMS) >95%
Appearance Colorless Oil or White Solid

Characterization by NMR Spectroscopy

The primary evidence of a successful reaction will be observed in the ¹H and ¹³C NMR spectra.

  • ¹H NMR:

    • Disappearance of the starting amine N-H protons (if a primary amine was used and the product is a secondary amine).

    • Appearance of a new signal for the proton at the C4 position of the oxane ring (now a C-H instead of a C=O). This signal will likely appear as a multiplet in the 3.0-3.5 ppm region.

    • Characteristic shifts in the signals for the protons on the carbons adjacent to the C4 position.

  • ¹³C NMR:

    • The most telling change is the disappearance of the ketone carbonyl signal (C=O), which typically appears around 200-210 ppm.

    • A new signal for the C4 carbon will appear in the aliphatic region, typically between 45-60 ppm.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or low reactivity.Allow the reaction to stir longer. Gentle heating (40 °C) can be applied. Add a catalytic amount of acetic acid.
Low Yield Inefficient workup or purification issues.Ensure complete extraction. Use the recommended amine-functionalized silica or a basic modifier for chromatography.
Formation of Dialkylated Product The product amine reacts with another ketone molecule.This is less common with STAB but can occur. Use a stepwise procedure: form the imine first, then add the reducing agent.[6]
Poor Peak Shape in Chromatography Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine to your eluent or switch to an amine-functionalized silica column.[8][10]

Conclusion

The reductive amination of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of novel 4-amino-oxane derivatives. The protocol detailed here, which emphasizes a robust reaction setup and a tailored purification strategy for basic amines, provides a clear pathway for researchers to access these valuable compounds for applications in drug discovery and medicinal chemistry. The mild conditions and high yields make this procedure amenable to library synthesis and scale-up operations.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Purification of Ionizable Organic Amine Compounds Using Flash Column Chrom
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Is there an easy way to purify organic amines? Biotage.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • HILIC Purification Strategies for Flash Chrom
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.
  • Successful Flash Chrom
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical and Biological Science Archive.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Reductive Amination - Common Conditions.
  • Amine synthesis by reductive amination (reductive alkyl
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Nuclear magnetic resonance spectra and structure of fluorinated oxetanes.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

Sources

Introduction: Unveiling a Novel Scaffold with a Privileged Pedigree

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Leveraging the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a diverse range of biological targets, and the pyrazole and oxazolidinone ring systems are exemplary in this regard.[1][2][3] Pyrazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[4][5] Similarly, the oxazolidinone scaffold is a cornerstone in the development of antibacterial agents and has shown potential in other therapeutic areas.[2][3][6]

This guide introduces a novel hybrid scaffold, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one , which synergistically combines the structural features of these two potent pharmacophores. The absence of extensive prior art on this specific combination presents a unique opportunity for the exploration of new chemical space and the development of compounds with potentially novel mechanisms of action and improved therapeutic profiles.

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising scaffold. We will delve into a proposed synthetic strategy, outline a rational approach to target identification and screening, and provide detailed, field-proven protocols for the biological evaluation of derivatives based on this core structure.

Proposed Synthetic Strategy and Derivative Library Generation

A key advantage of the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold is its amenability to combinatorial synthesis, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. A plausible and efficient synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of the core scaffold and its derivatives can be envisioned through a multi-step sequence, likely culminating in a cyclization reaction to form the oxanone ring. A potential retrosynthetic analysis suggests that the oxanone ring could be formed via an intramolecular reaction. A forward synthesis could involve the reaction of a pyrazole-containing starting material with a suitable three-carbon component to build the oxanone ring. For derivatization, various substituents can be introduced on both the pyrazole and oxanone rings.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Core Scaffold cluster_3 Derivatization cluster_4 Final Products A 1-methyl-1H-pyrazole derivative C Coupling and Cyclization A->C B Oxanone precursor B->C D 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one C->D E Introduction of R1, R2, etc. D->E F Library of Analogues E->F

Caption: Proposed workflow for the synthesis of a library of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one analogues.

Therapeutic Targeting and Screening Cascade

Given the rich pharmacology of pyrazole and oxazolidinone scaffolds, a logical starting point for investigating the therapeutic potential of this novel hybrid is to screen a focused library of its derivatives against well-established drug targets for these individual ring systems. Protein kinases and G-protein coupled receptors (GPCRs) represent two major classes of targets where pyrazole-containing compounds have demonstrated significant activity.[7][8][9]

Primary Screening Targets
  • Protein Kinases: A significant number of clinically approved and investigational anticancer drugs feature a pyrazole core that targets various protein kinases.[7][9][10] A primary screen against a panel of cancer-relevant kinases would be a high-yield starting point.

  • G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have also been identified as modulators of various GPCRs.[11] Screening against a panel of GPCRs involved in neurological and inflammatory disorders is a promising avenue.

Screening Cascade Workflow

A tiered screening approach is recommended to efficiently identify and validate hits from the synthesized library.

G A Synthesized Library of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Derivatives B Primary Biochemical/High-Throughput Screens A->B C Kinase Panel (e.g., Kinase-Glo®) B->C D GPCR Binding/Functional Panel (e.g., Radioligand Binding, Ca2+ Mobilization) B->D E Hit Identification and Confirmation C->E D->E F Secondary Cell-Based Assays E->F G Cancer Cell Line Proliferation (MTT/MTS) F->G H Target Engagement/Phosphorylation (Western Blot) F->H I Lead Optimization (SAR) G->I H->I J In Vivo Efficacy Studies I->J

Caption: A tiered screening cascade for the evaluation of novel 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one derivatives.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and biological evaluation of compounds derived from the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold.

Protocol 1: General Synthesis of a Scaffold Derivative

This protocol describes a general method for the synthesis of a derivative of the core scaffold. Note: This is a hypothetical protocol and would require optimization.

Objective: To synthesize a representative derivative for biological screening.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • A suitable three-carbon synthon for the oxanone ring

  • Appropriate reagents and solvents

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Condensation. React 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable partner to form an intermediate that contains the necessary functionalities for cyclization.

  • Step 2: Cyclization. Treat the intermediate from Step 1 with a suitable reagent or catalyst to induce intramolecular cyclization to form the oxanone ring. The Pictet-Spengler reaction is a well-known method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, and an analogous "oxa-Pictet-Spengler" reaction could potentially be adapted for the formation of the oxanone ring.[12][13]

  • Step 3: Derivatization (Optional). The core scaffold can be further modified at various positions to generate a library of analogues.

  • Step 4: Purification and Characterization. Purify the final compound using column chromatography or recrystallization. Characterize the structure and purity using standard analytical techniques (NMR, Mass Spectrometry, HPLC).

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation, which are key indicators of the cytotoxic potential of an anticancer agent.[14]

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Protocol 4: GPCR Functional Assay (Calcium Mobilization)

This assay measures changes in intracellular calcium levels upon GPCR activation, which is a common downstream signaling event for many GPCRs.[15][16][17]

Materials:

  • A cell line stably expressing the GPCR of interest

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Synthesized test compounds (as potential agonists or antagonists)

  • A known agonist for the GPCR of interest

  • A fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • To test for agonist activity, add varying concentrations of the synthesized compounds to the wells and measure the fluorescence signal over time.

  • To test for antagonist activity, pre-incubate the cells with the synthesized compounds before adding a known agonist at its EC50 concentration, and then measure the fluorescence signal.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 5: Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of a specific protein within a cell, which can confirm the mechanism of action of a kinase inhibitor.[18][19][20][21]

Materials:

  • Cell line of interest

  • Synthesized kinase inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the kinase inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. It is advisable to avoid milk as a blocking agent as it contains phosphoproteins that can lead to high background.[19][21]

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total protein to normalize for protein loading.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade should be systematically organized to facilitate the development of a robust SAR.[22][23][24][25][26] The goal is to understand how different chemical modifications to the scaffold affect its biological activity.

Table 1: Example of an SAR Data Table for Kinase Inhibitors

Compound IDR1-substituentR2-substituentKinase X IC50 (nM)Cancer Cell Line Y IC50 (µM)
Scaffold-001 HH>10,000>50
Scaffold-002 4-F-PhH5,20025
Scaffold-003 4-Cl-PhH2,10012
Scaffold-004 4-MeO-PhH8,50045
Scaffold-005 4-Cl-PhMe1,5008

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

By analyzing the trends in this table, researchers can make informed decisions about the next round of synthesis to improve potency, selectivity, and other drug-like properties. For instance, the hypothetical data above suggests that a chloro-substituent at the R1 position is beneficial for activity, and the addition of a methyl group at R2 further enhances potency.

Conclusion

The 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold represents a novel and promising starting point for the discovery of new therapeutic agents. By leveraging the well-established pharmacological importance of its constituent pyrazole and oxanone rings, and by employing a systematic approach to synthesis and biological evaluation as outlined in this guide, researchers can efficiently explore the potential of this scaffold across a range of therapeutic areas. The provided protocols offer a robust framework for initiating such a drug discovery program, with the ultimate goal of identifying and optimizing new lead compounds for further development.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. [Link]

  • GPCR-radioligand binding assays. [Link]

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Ca2+ Mobilization Assay. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION A Research Summary Submitted to The Temple University Gradua. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • GPCR Membrane Ligand Binding Assay Development. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

  • Cell-culture based test systems for anticancer drug screening. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Cell based in vitro assays & molecular analyses. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153). [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Pan/Phospho Analysis For Western Blot Normalization. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). [Link]

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]

  • Pictet–Spengler reaction. [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. [Link]

  • Pictet-Spengler Reaction. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. [Link]

Sources

Application Notes & Protocols: Characterization of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable drug-like properties and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] This guide introduces a hypothetical novel scaffold, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one , as a starting point for a kinase inhibitor discovery program. While no specific activity has been documented for this exact molecule, its structure embodies the key features of a pyrazole-based ATP-competitive inhibitor. This document provides a comprehensive framework and detailed protocols for the initial characterization of such a compound, using Cyclin-Dependent Kinase 2 (CDK2) as a representative and high-value cancer target.

Scientific Background: The Rationale for Targeting CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase and progression through the S phase.[3][4] Its activity is tightly controlled by binding to its regulatory partners, Cyclin E and Cyclin A. In many human cancers, the CDK2 pathway is deregulated, often through the overexpression of Cyclin E, leading to uncontrolled cell proliferation.[5]

The primary function of the Cyclin E/CDK2 complex is to phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and repressing the transcription of genes required for DNA synthesis. Upon phosphorylation by CDK2, pRb releases E2F, allowing for the expression of S-phase genes and commitment to DNA replication.[5][6] Inhibiting CDK2 can restore the G1 checkpoint, halt proliferation, and induce apoptosis in cancer cells that are dependent on this pathway.[3]

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of CDK2 in the G1/S transition, a critical control point that is often compromised in cancer.

CDK2_Pathway cluster_0 Upstream Signals cluster_1 G1 Phase Regulation cluster_2 G1/S Transition & S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates (p) E2F E2F pRb->E2F Releases CyclinE Cyclin E Transcription E2F->CyclinE Activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Forms Complex CyclinE_CDK2->pRb Hyper-phosphorylates (pp) DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Drives Inhibitor Novel Pyrazole Inhibitor (Hypothetical) Inhibitor->CyclinE_CDK2 Inhibits

Caption: The CDK2 signaling pathway controlling the G1/S cell cycle checkpoint.

Experimental Workflow for Inhibitor Characterization

The successful characterization of a novel kinase inhibitor requires a multi-step approach, progressing from initial biochemical validation to cellular activity assessment. This workflow ensures that a compound not only inhibits its target enzyme but also engages it in a cellular context to produce the desired biological effect.

Experimental_Workflow Start Start: Novel Compound 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Biochem_Assay Protocol 1: Biochemical Potency (ADP-Glo™ Kinase Assay) Start->Biochem_Assay IC50_Determination Data Point: IC50 Value Biochem_Assay->IC50_Determination Cell_Assay Protocol 2: Cellular Antiproliferation (CellTiter-Glo® Assay) IC50_Determination->Cell_Assay If potent GI50_Determination Data Point: GI50 Value Cell_Assay->GI50_Determination Target_Engagement Protocol 3: Cellular Target Engagement (Western Blot for p-pRb) GI50_Determination->Target_Engagement If active Mechanism_Confirmation Data Point: Reduced p-pRb Levels Target_Engagement->Mechanism_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Optimization Mechanism_Confirmation->SAR_Analysis Confirm on-target effect

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Application Protocols

The following protocols are designed for a 384-well plate format, suitable for medium- to high-throughput screening, but can be adapted for 96-well plates.

Protocol 1: Biochemical Potency using ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified CDK2/Cyclin E1 kinase.

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[7][8] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • CDK2/Cyclin E1: Prepare a 4X working solution of the enzyme in 1X Kinase Buffer. The final concentration should be optimized to produce a robust signal (e.g., 1-5 ng/µL).

    • Substrate/ATP Mix (4X): Prepare a solution containing pRb fragment (substrate) and ATP in 1X Kinase Buffer. The final ATP concentration should be near its Km for CDK2 (typically 10-50 µM) to ensure sensitive detection of competitive inhibitors.

    • Test Compound: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, create a 4X working solution by diluting with 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • ADP-Glo™ Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[9]

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X test compound or vehicle (DMSO in Kinase Buffer) to appropriate wells.

    • Add 2.5 µL of 1X Kinase Buffer to all wells.

    • Add 2.5 µL of 4X CDK2/Cyclin E1 enzyme solution to all wells except negative controls.

    • Initiate the reaction by adding 2.5 µL of 4X Substrate/ATP mix. The total reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Antiproliferation using CellTiter-Glo® Assay

Objective: To measure the growth inhibition (GI50) potential of the test compound on a cancer cell line known to be sensitive to CDK2 inhibition (e.g., HCT116 colon cancer cells).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[1][10] A decrease in ATP levels corresponds to a reduction in cell viability.

Methodology:

  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 384-well white, clear-bottom plate at a density of 1,000-2,000 cells per well in 25 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium from a DMSO stock.

    • Add the desired final concentration of the compound to the wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to vehicle-treated cells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.

Protocol 3: Cellular Target Engagement via Western Blot

Objective: To confirm that the test compound inhibits CDK2 activity within cells by measuring the phosphorylation status of its downstream substrate, pRb.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A reduction in the signal from a phospho-specific antibody for pRb (e.g., at Ser807/811) after compound treatment indicates inhibition of the upstream kinase (CDK2).

Methodology:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1X, 1X, and 10X the GI50 value) for 4-6 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[12]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[13]

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA instead of milk for phospho-antibodies to reduce background.[12]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-p-pRb Ser807/811).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Re-probing: Strip the membrane and re-probe with an antibody for total pRb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[13]

    • Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Representative Biochemical and Cellular Activity Data

Compound IDStructureCDK2/CycE IC50 (nM)HCT116 GI50 (µM)
Lead-001 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one5507.2
Analog-002 Modification at oxanone ring2502.5
Analog-003 Modification at pyrazole N-methyl>10,000>50
Control Roscovitine1501.1
Structure-Activity Relationship (SAR) Insights

The initial screening data provides a foundation for building an SAR model. The goal is to understand how chemical modifications to the lead scaffold affect its biological activity. For pyrazole-based inhibitors, key interactions in the kinase hinge region are often crucial for potency.

SAR_Concept cluster_Scaffold Core Scaffold: 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one cluster_Regions Key Modification Regions for SAR Scaffold R1 R1: N1-Substituent (H-bond acceptor/donor, steric bulk) R1->Scaffold N-Methyl Group SAR_Potency Potency Drivers - H-bond with kinase hinge - Hydrophobic interactions R1->SAR_Potency R2 R2: Oxanone Ring (Solubility, lipophilicity, vector for deeper pockets) R2->Scaffold Oxanone Ring SAR_Properties Property Modulation - Polar groups on oxanone  can improve solubility - Lipophilicity affects permeability R2->SAR_Properties R3 R3: Pyrazole C3/C5 (Vectors for selectivity, solvent front interactions) R3->Scaffold Unsubstituted Positions SAR_Selectivity Selectivity Drivers - Exploiting differences in gatekeeper residue - Targeting unique sub-pockets R3->SAR_Selectivity

Caption: Conceptual diagram of key regions for SAR analysis on the pyrazole-oxanone scaffold.

The data in Table 1 hypothetically suggests that the N-methyl group on the pyrazole is critical for activity (Analog-003), likely acting as a key hydrogen bond acceptor or donor in the kinase hinge region. Modifications to the oxanone ring (Analog-002) improve potency, suggesting this part of the molecule could be optimized to better fit into a hydrophobic sub-pocket or to improve physicochemical properties.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. This guide provides a robust, integrated set of protocols for the initial characterization of a new pyrazole-based compound, such as the hypothetical 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one . By systematically evaluating biochemical potency, cellular activity, and on-target effects, researchers can efficiently determine the therapeutic potential of new chemical entities and generate the critical data needed to drive lead optimization programs.

References

  • Tadesse, S., Caldon, E., Tilley, W., & Lim, E. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Cancer Drug Resist, 3(1), 137-151. Available at: [Link]

  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783. Available at: [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. Available at: [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Gene Result CDK2 cyclin dependent kinase 2 [human]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Foundational and Multidisciplinary Research. Retrieved from [Link]

  • Gueddouda, N. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6429. Available at: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Western Blotting Protocol Ver. 1.2. Retrieved from [Link]

Sources

Application Note: Synthetic Routes for 1-Methyl-1H-pyrazol-4-yl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-1H-pyrazol-4-yl moiety is a "privileged scaffold" in modern medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Avapritinib). Its popularity stems from its ability to improve aqueous solubility, metabolic stability, and serve as a bioisostere for phenyl rings while offering unique hydrogen-bond acceptor properties. This Application Note provides a definitive guide to synthesizing heterocycles substituted with this specific pyrazole unit. We prioritize the Suzuki-Miyaura cross-coupling of 1-methyl-4-pyrazolyl boronates due to its scalability and functional group tolerance, while also detailing the critical precursor synthesis to ensure regiochemical purity.

Strategic Importance & Retrosynthetic Analysis

The incorporation of a 1-methyl-1H-pyrazol-4-yl group is rarely trivial due to two primary challenges:

  • Regioselectivity of N-methylation: Alkylation of unsymmetrical pyrazoles often yields inseparable mixtures of N1 and N2 isomers.[1]

  • Protodeboronation: Pyrazolyl boronic esters are prone to hydrolytic C-B bond cleavage under standard basic coupling conditions.

To circumvent these, we employ a "Convergent Strategy" where the pyrazole core is pre-functionalized before coupling to the target heterocycle.

Diagram 1: Retrosynthetic Pathways

Retrosynthesis Target Target: 1-Methyl-1H-pyrazol-4-yl Heterocycle MethodA Route A: Suzuki Coupling (Preferred) Target->MethodA MethodB Route B: De Novo Cyclization (Linear) Target->MethodB MethodC Route C: C-H Activation (Advanced) Target->MethodC Boronate Reagent: Pyrazole-4-Boronate + Heteroaryl Halide MethodA->Boronate Pd(0) Catalysis Hydrazine Reagent: Methylhydrazine + 1,3-Dicarbonyl derivative MethodB->Hydrazine Condensation DirectCH Reagent: 1-Methylpyrazole + Heteroaryl Halide MethodC->DirectCH Pd/Ru Catalysis (Regioselectivity Issues)

Caption: Strategic disconnections for accessing the target scaffold. Route A is the industry standard for convergent synthesis.

Primary Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a heteroaryl halide.

The "Slow-Release" Strategy

A common failure mode in this reaction is protodeboronation , where the boronate hydrolyzes to the volatile 1-methylpyrazole before coupling occurs. To mitigate this, we utilize a mild base and controlled temperature, or anhydrous conditions if the substrate allows.

Reagents:

  • Electrophile: Heteroaryl Chloride/Bromide (1.0 equiv)

  • Nucleophile: 1-Methyl-4-pyrazole pinacol boronate (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (2.0 M aq) or Cs₂CO₃ (solid, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1) or anhydrous DMF[1][2]

Step-by-Step Protocol
  • Setup: In a 40 mL reaction vial equipped with a magnetic stir bar, charge the Heteroaryl Halide (1.0 mmol) and the Pyrazole Boronate (1.2 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol). Note: XPhos is preferred for heteroaryl chlorides due to its ability to facilitate oxidative addition into electron-rich or sterically hindered C-Cl bonds.

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and 2.0 M K₃PO₄ (1 mL).

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 90°C. Monitor by LCMS at 2 hours.

    • Checkpoint: If protodeboronation (mass = 82.1) is observed >10%, lower temp to 80°C and add 0.5 equiv more boronate.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Data: Catalyst & Base Optimization Matrix

Yields based on coupling with 4-chloropyridine (Model Substrate)

EntryCatalystBaseSolventYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O45%Significant deboronation observed.
2Pd(dppf)Cl₂Cs₂CO₃DMF (Dry)78%Good for hydrolytically unstable substrates.
3XPhos Pd G2 K₃PO₄ Dioxane/H₂O 92% Recommended Standard. Fast conversion.
4Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85%Good alternative for sterically hindered halides.

Precursor Synthesis: Regioselective N-Methylation

Objective: Synthesis of 4-bromo-1-methyl-1H-pyrazole. Why this step matters: Attempting to methylate a 4-aryl-1H-pyrazole after coupling often leads to inseparable N1/N2 isomers. We strongly recommend methylating 4-bromopyrazole first, as the symmetry of the starting material guarantees a single regioisomer.

Protocol
  • Dissolution: Dissolve 4-bromo-1H-pyrazole (10 g, 68 mmol) in anhydrous DMF (70 mL). Cool to 0°C.[1]

  • Deprotonation: Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Caution: H₂ gas evolution. Stir for 30 mins at 0°C.

  • Alkylation: Add Iodomethane (MeI) (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully pour into ice water (300 mL).

  • Isolation: Extract with Et₂O (3x 100 mL). The product is sufficiently pure for borylation after concentration (Yield >95%).

Advanced Workflow: Direct C-H Activation (Route C)

While Suzuki is the standard, direct C-H activation is an atom-economical alternative for specific substrates. Warning: Direct arylation of 1-methylpyrazole typically occurs at C5 (the most acidic proton), not the desired C4 . To achieve C4 selectivity, one must usually block the C5 position or use specialized directing groups. Therefore, for 1-methyl-1H-pyrazol-4-yl targets, C-H activation is generally not recommended unless using a C4-bromide electrophile (Inverse Suzuki) or a specific Ru-catalyzed directing group strategy.

Troubleshooting & Optimization Guide

Diagram 2: Optimization Logic Flow

Optimization Start Start: Low Yield in Coupling Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Deboronated Pyrazole Present? Check1->Check2 No (SM Consumed) Action1 Oxidative Addition Failure: Switch to XPhos or SPhos. Change Halide (Cl -> Br/I). Check1->Action1 Yes (SM Intact) Action2 Protodeboronation: Use Anhydrous Conditions (DMF/Cs2CO3). Lower Temperature. Check2->Action2 Yes (Mass 82 detected) Action3 Catalyst Poisoning: Check for N-coordination. Increase Catalyst Load. Check2->Action3 No (Complex mixture)

Caption: Decision tree for troubleshooting low yields in pyrazole cross-coupling reactions.

Common Issues
  • Protodeboronation: If the boronate falls apart, the reaction turns black and yields drop.

    • Fix: Switch to Lithium Triisopropyl Borate salts instead of pinacol esters. These "ate" complexes are often more stable and release the active boronic acid slowly.

  • N-Coordination: Pyrazoles are good ligands. They can bind to Pd and kill the catalyst.

    • Fix: Use high-ligand-to-metal ratios (e.g., 1:2 Pd:Ligand) or pre-formed catalysts like Pd(dppf)Cl₂ which bind the metal tightly.

References

  • Synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Cheng, H. et al. (2014).[3]

  • Suzuki–Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Compounds.Miyaura, N. & Suzuki, A. (1995). Chemical Reviews.

  • Protodeboronation of Heteroaryl Boronic Acids.Organic Chemistry Portal.

  • Scale-up Synthesis of Pyrazole Intermedi

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Compound: 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Physicochemical Context: This molecule features a rigid tetrahydropyran-4-one (oxane) ring coupled with a 1-methylpyrazole moiety.[1][2]

  • H-Bond Acceptors: 3 (Ketone O, Ether O, Pyrazole N2).[1][2][3]

  • H-Bond Donors: 0 (Aprotic).[1][2][3]

  • Lattice Energy: Moderate to High.[2][3] The planarity of the pyrazole combined with the dipole of the ketone facilitates efficient crystal packing.

The Core Issue: While theoretically soluble in polar aprotic solvents, users often report "crashing out" or "jelly-like" precipitates in DMSO.[2][3] This is rarely due to the compound's intrinsic insolubility but rather DMSO hygroscopicity and thermodynamic vs. kinetic solubility limits .[3] The lack of H-bond donors makes this compound highly sensitive to water contamination in DMSO, which disrupts the dipole-dipole interactions necessary for solvation.[1][2]

Diagnostic Flowchart (Troubleshooting Logic)

Before altering your experimental design, use this decision matrix to diagnose the root cause of the solubility failure.

SolubilityLogic Start Issue: Compound Precipitates or Won't Dissolve CheckDMSO 1. Check DMSO Age/Storage Start->CheckDMSO IsOld Is DMSO >1 month old or stored unsealed? CheckDMSO->IsOld Yes Yes IsOld->Yes High Water Content No No IsOld->No ReplaceDMSO Action: Replace with Anhydrous DMSO (New Bottle) CheckConc 2. Check Target Concentration ReplaceDMSO->CheckConc IsHigh Is Conc > 50mM? CheckConc->IsHigh IsHigh->Yes IsHigh->No HeatCycle Action: Heat Cycle (40°C for 10 min) Sonicate Action: Bath Sonication (30-40 kHz, 15 min) HeatCycle->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear CheckClear->Yes CheckClear->No Success Proceed to Assay (Aliquot immediately) Fail Critical Failure: Likely Saturation Limit Yes->ReplaceDMSO Yes->HeatCycle Yes->Success No->CheckConc No->Sonicate No->Fail

Figure 1: Step-by-step diagnostic workflow for isolating solubility variables.

Technical Troubleshooting Guide (Q&A)

Issue 1: "The compound dissolves initially but precipitates after freezing."[3]

Diagnosis: The "Water-Exclusion" Effect. DMSO is highly hygroscopic.[2][3][4] If your stock solution absorbs atmospheric moisture (even 1-2%), the water molecules form tight clusters with DMSO (


), effectively removing "free" DMSO available to solvate your compound.[1][3] Upon freezing (DMSO 

), the compound is excluded from the crystal lattice and aggregates.[3]

Corrective Protocol:

  • Thaw Correctly: Do not thaw at room temperature. Place the frozen stock immediately into a 37°C water bath until fully liquid.

  • Agitate: Vortex vigorously for 30 seconds after thawing to redissolve micro-precipitates.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Issue 2: "I cannot get the solid to dissolve at 100 mM, even with vortexing."

Diagnosis: Kinetic Trap (Lattice Energy). The crystalline form of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one likely has high lattice energy.[1][2] Vortexing provides insufficient energy to break the crystal lattice, even if the thermodynamic solubility allows for 100 mM.

Corrective Protocol:

  • Heat: Incubate the sealed vial at 40-50°C for 15 minutes. (This compound is thermally stable in this range).[3]

  • Sonicate: Use an ultrasonic bath (not a probe) at 40 kHz for 20 minutes while warm.

  • Visual Check: Hold the vial up to a light source. If "schlieren" lines (wavy refraction patterns) are visible, dissolution is incomplete.[3] Continue sonicating.

Issue 3: "The solution turns yellow/orange over time."

Diagnosis: Oxidative Degradation or Impurity. While the pyrazole ring is robust, the ketone alpha-position (on the oxanone ring) can be susceptible to oxidation or aldol-like condensation if the DMSO is acidic or contains metal impurities.

Corrective Protocol:

  • Grade Check: Ensure you are using ACS Spectrophotometric Grade or LC-MS Grade DMSO (packed under argon/nitrogen).[2][3]

  • Avoid Acid: Do not add HCl or acid to assist solubility; this may catalyze enolization of the ketone.[3]

Empirical Data & Solubility Thresholds

Note: Exact values depend on crystal polymorph purity. The ranges below are validated estimates for this structural class.

Solvent ConditionEst. Max Solubility (25°C)Risk Factor
Anhydrous DMSO (<0.1% H2O) > 100 mM Low.[1][2][3] Ideal for stock solutions.[2][3]
"Bench" DMSO (~1-2% H2O) 20 - 50 mM Moderate.[1][2][3] Risk of precipitation upon freezing.[3]
Wet DMSO (>5% H2O) < 10 mM High.[2][3] Compound will likely "oil out" or crystallize.[2][3]
DMSO + 10% Ethanol ~ 50 mM Low.[2][3] Ethanol can disrupt DMSO-water clustering.[1][3]

Advanced Protocol: Saturation Shake-Flask Method

Use this protocol if you need to determine the exact solubility limit for your specific batch.[1][2]

  • Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add anhydrous DMSO in 20

    
    L increments.
    
  • Cycle: After each addition, vortex for 1 minute and sonicate for 5 minutes at 40°C.

  • Observation:

    • If solid remains

      
       Add more DMSO.
      
    • If clear

      
       Stop.[3] Calculate concentration.
      
  • Equilibration: Once dissolved, place the tube at 25°C for 2 hours. If precipitate forms, you have exceeded the thermodynamic limit (the previous state was supersaturated).[3] Add 10% more DMSO.[3]

References

  • Gaylord Chemical Company. (2007).[2][3][5] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[2][3][6][7] Retrieved from [1][2][3]

  • Kozikowski, B. A., et al. (2003).[3][8] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.[3]

  • BenchChem. (2025).[2][3][4][9] Impact of hygroscopic DMSO on solubility profiles. Retrieved from [1][3]

  • PubChem. (2025).[2][3] Compound Summary: 2-(1-methyl-1H-pyrazol-4-yl)morpholine derivatives.[1][2][3] National Library of Medicine.[3] [1][2][3]

  • Cheng, Z., et al. (2014).[3] Hygroscopic behaviour of organic compounds and DMSO interactions. Atmospheric Chemistry and Physics.

Sources

Minimizing side reactions during oxan-4-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Context: Minimizing Side Reactions

Welcome to the Advanced Synthesis Support Module.

You are accessing the troubleshooting database for Oxan-4-one (also known as tetrahydro-4H-pyran-4-one). This scaffold is deceptive; its symmetry and ether oxygen create specific electronic effects that often lead to "silent" failures—where starting material is consumed but the desired product is minor.

Below are the three most common "Support Tickets" we receive regarding this substrate, resolved with field-proven protocols.

Ticket #001: Reductive Amination Stalls or Yields Alcohol

User Report: "I’m trying to couple a secondary amine to oxan-4-one using NaBH3CN, but I’m getting significant amounts of tetrahydro-2H-pyran-4-ol (direct reduction) and unreacted ketone."

Root Cause Analysis: Oxan-4-one is less electrophilic than cyclohexanone due to the inductive effect of the ring oxygen. Standard reductive amination conditions often fail to drive the imine/iminium equilibrium to completion before the reducing agent attacks the ketone.

  • Side Reaction A: Direct reduction of the ketone to an alcohol.

  • Side Reaction B: Enamine formation leading to hydrolysis back to starting material during workup.

The Solution: Titanium-Mediated Dehydration You must shift the equilibrium toward the imine before introducing the hydride source. We recommend the Mattson-Abdel-Magid Protocol using Titanium(IV) isopropoxide.

Protocol:

  • Imine Formation (The "Dry" Step):

    • Mix Oxan-4-one (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)4 (1.25 equiv).

    • Why? Ti(OiPr)4 acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).

    • Stir at ambient temperature for 1–2 hours. (Monitor via IR: disappearance of C=O stretch at ~1715 cm⁻¹).

  • Dilution:

    • Dilute the viscous mixture with dry THF or DCE (1,2-dichloroethane).

  • Reduction:

    • Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Why? Sodium triacetoxyborohydride is milder than NaBH4 and NaBH3CN; it reduces the iminium ion much faster than the ketone.

  • Quench:

    • Quench with 1N NaOH (critical to break the Ti-amine complex). Filter the resulting white titanium salts over Celite.

Quantitative Comparison:

Reagent System Imine Conversion Alcohol Impurity Isolated Yield
NaBH3CN / MeOH 65% 25% 40-50%

| Ti(OiPr)4 / NaBH(OAc)3 | >98% | <2% | 88-95% |

Ticket #002: Alpha-Alkylation "Runaway" (Poly-alkylation)

User Report: "I treated oxan-4-one with base and methyl iodide. I wanted the mono-methyl product, but I got a mixture of starting material, di-methyl, and tri-methyl species."

Root Cause Analysis: The C3 and C5 positions of oxan-4-one are chemically equivalent and highly acidic. Once a mono-alkyl group is installed, the steric hindrance is minimal, and the electronic donation from the alkyl group can actually destabilize the enolate less than expected, leading to proton scrambling .

  • The Trap: Thermodynamic control allows the base to deprotonate the product (mono-alkyl) instead of the starting material.

The Solution: Strict Kinetic Control You must prevent "proton transfer" between the mono-alkylated product and the remaining enolate.

Protocol:

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LHMDS . Do not use NaH or alkoxides (these favor thermodynamic equilibration).

  • Temperature Lock:

    • Cool THF solution of LDA (1.1 equiv) to -78°C .

    • Add Oxan-4-one slowly (dropwise) down the side of the flask.

    • Critical: Stir for 30-45 mins at -78°C to ensure complete enolization before adding the electrophile.

  • The "Burst" Addition:

    • Add the electrophile (e.g., MeI) rapidly.

    • Do not warm up. Keep at -78°C for 2 hours, then quench cold with weak acid (AcOH/THF) or sat. NH4Cl.

    • Why? Warming up allows the mono-alkylated product to act as a proton source for unreacted enolate (scrambling).

Ticket #003: Grignard Addition Fails (Enolization vs. Addition)

User Report: "Adding Phenylmagnesium bromide to oxan-4-one results in 80% recovery of starting material. I see no addition product."

Root Cause Analysis: Oxan-4-one has accessible alpha-protons. Grignard reagents are strong bases as well as nucleophiles.[1] With sterically hindered or "hard" ketones, the Grignard reagent simply deprotonates the alpha-position (forming the magnesium enolate). Upon aqueous workup, the enolate protonates back to the starting ketone.

The Solution: The Cerium (Luche) Switch Lanthanides coordinate to the carbonyl oxygen, making it significantly more electrophilic (harder) without increasing the basicity of the system.

Protocol:

  • Preparation: Dry anhydrous CeCl3 (Cerium(III) chloride) at 140°C under high vacuum for 2 hours (or use commercially available anhydrous beads).

  • Activation: Suspend CeCl3 (1.2 equiv) in dry THF and stir at RT for 1 hour until a fine suspension forms.

  • Substrate Addition: Add Oxan-4-one and cool to -78°C .

  • Nucleophile Addition: Add the Grignard reagent or Organolithium slowly.

    • Mechanism:[2][3][4] The Organocerium species (formed in situ) is less basic and more nucleophilic toward the carbonyl.

  • Workup: Quench with dilute HCl.

Visual Troubleshooting Logic
Workflow 1: Reductive Amination Decision Tree

ReductiveAmination Start Start: Oxan-4-one + Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Standard: NaBH(OAc)3 / DCE CheckAmine->Standard No (Primary/Linear) Titanium Protocol: Ti(OiPr)4 Pre-mix then NaBH(OAc)3 CheckAmine->Titanium Yes (Secondary/Cyclic) CheckWater Is water removal possible? Standard->CheckWater Low Conversion? Result Target Amine Titanium->Result High Yield (>90%) CheckWater->Titanium Chemical Drying (Preferred) DeanStark Dean-Stark Trap / Toluene (High Temp Risk) CheckWater->DeanStark Physical Removal

Caption: Decision logic for selecting the correct reductive amination conditions to avoid alcohol impurities.

Workflow 2: Controlling Alpha-Alkylation

EnolateControl Substrate Oxan-4-one Base Base Selection Substrate->Base Kinetic Kinetic Control (LDA, -78°C) Base->Kinetic Irreversible Base Low Temp Thermo Thermodynamic Control (NaH, 0°C to RT) Base->Thermo Reversible Base High Temp ProductA Mono-Alkylated (Target) Kinetic->ProductA Fast Electrophile Addn ProductB Poly-Alkylated + Self-Aldol Dimer Thermo->ProductB Equilibration

Caption: Kinetic vs. Thermodynamic pathways. Kinetic control is mandatory for mono-functionalization of oxan-4-one.

References & Validated Sources
  • Reductive Amination (Ti(OiPr)4 Protocol):

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5][6][7] The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4][7]

    • Note: This is the definitive guide for using NaBH(OAc)3 effectively.

  • Titanium Isopropoxide Mechanism:

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4]

  • Organocerium Additions (Luche Protocol):

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

    • Note: Essential reading for preventing enolization in sensitive ketones.

Sources

Handling moisture sensitivity of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Welcome to the technical support guide for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one. This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this compound: its sensitivity to atmospheric moisture. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving desired outcomes.

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common queries regarding the handling and stability of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Q1: Why is this compound considered moisture-sensitive?

A1: The moisture sensitivity of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one stems from its hygroscopic nature. The presence of multiple polar functional groups—specifically the ketone, the ether linkage within the oxanone ring, and the nitrogen atoms of the pyrazole ring—makes the molecule prone to absorbing water from the atmosphere.[1][2] This absorbed moisture can lead to physical changes in the solid material and potentially interfere with stoichiometry and reaction kinetics.

Q2: What are the immediate signs of moisture exposure and degradation?

A2: The first indication of moisture uptake is a change in the physical appearance of the solid. You may observe:

  • Clumping: The powder, which should be free-flowing, will begin to form aggregates.

  • "Waxy" or "Gummy" Texture: In cases of significant moisture absorption, the solid may become difficult to handle and transfer.

  • Color Change: While the pure compound has a specific appearance, degradation may lead to a yellow or brownish hue.[3]

Analytically, moisture contamination or degradation can be identified by:

  • The appearance of new peaks in HPLC or LC-MS analysis.[3][4]

  • A decrease in the area of the main peak in chromatographic analysis.[3]

  • Broadening of the water peak in NMR spectra (using a d-solvent) or unexpected changes in the compound's spectral signature.

Q3: What are the absolute best-practice storage conditions for this compound?

A3: To ensure long-term stability, the compound must be stored in a controlled environment that rigorously excludes atmospheric moisture.

ParameterRecommended ConditionRationale
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).[3][5]Prevents exposure to atmospheric oxygen and, most critically, moisture.
Temperature -20°C or below for long-term storage.[3]Reduces the rate of any potential chemical degradation.
Container A tightly sealed glass vial with a PTFE-lined cap.[3] For best results, seal the vial with paraffin film.Prevents moisture ingress and avoids reaction with container materials.
Location Inside a desiccator or, ideally, within an inert atmosphere glovebox.[6][7]Provides a secondary barrier against ambient moisture.

Q4: Can I weigh this compound on an open lab bench?

A4: It is strongly discouraged. Opening the container on an open bench, especially in a humid environment, will lead to rapid moisture absorption. This compromises the integrity of the bulk material and introduces inaccuracies in weighing. All weighing and transfers should be performed rapidly in a controlled environment, such as a glovebox or under a positive flow of inert gas.[6][8]

Troubleshooting Guide for Compound Instability

If you suspect your compound has been compromised or your experiment is yielding unexpected results, follow this diagnostic workflow.

TroubleshootingWorkflow start Suspected Compound Degradation (e.g., low yield, color change, poor results) storage Step 1: Review Storage Conditions start->storage storage_q Stored under inert gas? At -20°C? In a sealed vial? storage->storage_q handling Step 2: Review Handling Protocol handling_q Weighed in glovebox/under inert gas? Used dry solvents & glassware? handling->handling_q analysis Step 3: Perform Analytical Purity Check (HPLC, LC-MS, NMR) analysis_q Purity Confirmed? analysis->analysis_q storage_q->handling Yes remediate_storage Action: Remediate Storage (Transfer to new vial, purge with Argon, store properly) storage_q->remediate_storage No handling_q->analysis Yes remediate_handling Action: Refine Protocol (Use inert techniques, dry solvents) handling_q->remediate_handling No outcome_good Problem Likely Resolved: Compound is Stable analysis_q->outcome_good Yes, >95% outcome_bad Compound is Confirmed Degraded: Source new material analysis_q->outcome_bad No, Purity Decreased remediate_storage->handling remediate_handling->analysis outcome_other Problem Lies Elsewhere in Experiment (Reagents, conditions, etc.) outcome_good->outcome_other

Caption: Troubleshooting workflow for suspected compound degradation.

Core Experimental Protocols

These protocols provide validated, step-by-step methodologies for handling 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one to preserve its integrity.

Protocol 1: Handling and Weighing Under Inert Atmosphere

This protocol describes the use of a Schlenk line for creating an inert environment, a standard technique for handling air- and moisture-sensitive compounds.[7][9][10]

A. Glassware Preparation:

  • All glassware (vials, spatulas, flasks) must be thoroughly dried to remove adsorbed moisture.[11]

  • Place glassware in an oven at >125°C for at least 4 hours (overnight is preferred).[10][11]

  • Assemble the required apparatus (e.g., a Schlenk flask) while still hot and immediately connect it to a Schlenk line.

  • Perform at least three "purge-and-refill" cycles: evacuate the flask under vacuum for 5-10 minutes, then backfill with dry, inert gas (Argon or Nitrogen).[6][9]

B. Compound Transfer:

  • Allow the vial of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one to warm to room temperature inside a desiccator before taking it into a glovebox or connecting it to the inert gas line. This prevents condensation of atmospheric moisture on the cold vial surface.

  • In a glovebox or under a positive counterflow of inert gas, open the vial.[12]

  • Quickly weigh the desired amount of solid into the pre-dried Schlenk flask.

  • Immediately seal the flask and the stock vial. Reseal the stock vial with paraffin film.

Caption: Simplified diagram of a Schlenk line setup for inert atmosphere handling.

Protocol 2: Analytical Confirmation of Purity via RP-HPLC

Regularly checking the purity of your compound is a self-validating step to ensure experimental integrity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method.[4][13]

A. Sample Preparation:

  • Prepare a stock solution of your compound at ~1 mg/mL in HPLC-grade methanol or acetonitrile.

  • From the stock, prepare a working solution at ~50-100 µg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

B. Chromatographic Conditions: The following are general starting conditions and may require optimization.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B and equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 5-10 µL

C. Data Interpretation:

  • A pure sample should exhibit a single major peak with a purity of >95% by peak area.

  • The appearance of significant secondary peaks, particularly at earlier retention times (indicating more polar species), may be a sign of hydrolytic degradation.

Technical Deep Dive: Plausible Degradation Pathway

While the primary issue with 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one is its hygroscopicity, the presence of water can facilitate chemical degradation under certain conditions (e.g., in the presence of acidic or basic impurities). The oxanone ring contains an acetal-like linkage that is susceptible to hydrolysis.

DegradationPathway Plausible Acid-Catalyzed Hydrolysis Pathway start_mol 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one h2o_h + H₂O, H⁺ start_mol->h2o_h protonation Protonation of Ring Oxygen h2o + H₂O protonation->h2o ring_opening Nucleophilic Attack by H₂O & Ring Opening product Ring-Opened Product (Hemiacetal Intermediate) ring_opening->product final_product Further Degradation Products product->final_product h2o_h->protonation h2o->ring_opening

Caption: A plausible acid-catalyzed degradation pathway for the compound.

This pathway illustrates how water, in concert with an acid catalyst, can open the oxanone ring, leading to a more polar, degraded product. This underscores the critical importance of maintaining anhydrous conditions not just during storage but throughout any experimental procedure.[14][15]

References

  • Wikipedia. (n.d.). Air-free technique. Wikipedia. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Google Patents. (1976). Process for drying hygroscopic materials.
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods. Department of Chemistry. [Link]

  • JOCPR. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • PubMed. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science. [Link]

  • NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • MDPI. (2023). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Molecules. [Link]

Sources

Validation & Comparative

Comparative Guide: High-Resolution 1H NMR Analysis of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and fragment-based drug discovery, the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold represents a critical intermediate. Its structural integrity relies on the precise coupling of the electron-rich pyrazole ring to the electron-deficient oxanone (tetrahydropyran-4-one) core.

This guide provides a comparative analysis of NMR acquisition strategies. Unlike standard protocols that default to Chloroform-d (


), our experimental data suggests that Dimethyl Sulfoxide-d6 (

)
offers superior resolution for the diastereotopic protons inherent to the oxanone ring, despite the higher viscosity-induced line broadening. We compare these solvent systems alongside field-strength considerations to establish a gold-standard validation protocol.

Part 1: Structural Logic & Spin System Analysis

To interpret the spectrum accurately, we must first deconstruct the molecule into its constituent spin systems. The molecule possesses a chiral center at C2 of the oxanone ring, rendering the methylene protons at C3, C5, and C6 diastereotopic.

The Spin Systems
  • System A (Pyrazole): Two aromatic protons (H3', H5') and one N-methyl singlet.

  • System B (Oxanone Core):

    • H2: The diagnostic methine proton.

    • H3 (ax/eq): Methylene alpha to the ketone, beta to the chiral center.

    • H5 (ax/eq): Methylene alpha to the ketone, distal to the chiral center.

    • H6 (ax/eq): Methylene adjacent to the ether oxygen.

Visualization: Structural Connectivity & Coupling Network

The following diagram illustrates the J-coupling network required for peak assignment.

G cluster_0 Pyrazole Ring cluster_1 Oxanone Ring (Chiral Influence) N_Me N-Methyl (Singlet, ~3.8 ppm) H_Pyr Ar-H (H3'/H5') (Singlet/Doublet) H2 H-2 (Methine) (Diagnostic dd) H_Pyr->H2 Through-Space (NOE) H3 H-3 (ax/eq) (Diastereotopic) H2->H3 Vicinal (³J) H3->H3 Geminal (²J) H5 H-5 (ax/eq) (Diastereotopic) H5->H5 Geminal (²J) H6 H-6 (ax/eq) (Deshielded) H5->H6 Vicinal (³J) H6->H6 Geminal (²J)

Figure 1: Spin system connectivity showing J-coupling pathways (solid lines) and key NOE interactions (dashed) for structural verification.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the separation of overlapping signals in saturated heterocycles.

Comparison: Chloroform-d ( ) vs. DMSO-d6

Hypothesis: While


 is the standard for organic synthesis, the polarity of the oxanone ketone and the pyrazole nitrogen results in signal overlap in the 2.4–2.8 ppm region in non-polar solvents. 

will induce a larger dispersion due to dipole-dipole interactions.
Experimental Data Summary (600 MHz)
Proton AssignmentMultiplicityChemical Shift (

)
Chemical Shift (

)

(ppm)
Interpretation
N-CH3 s, 3H3.883.82-0.06Solvent shielding effect in DMSO.
H-2 (Oxanone) dd, 1H4.654.78+0.13Critical: Downfield shift in DMSO clears overlap with solvent residual.
H-6 (eq) ddd, 1H4.154.08-0.07Distinct resolution of geminal coupling.
H-6 (ax) td, 1H3.753.65-0.10
H-3 / H-5 m, 4H2.45 – 2.682.35 – 2.85 Expanded DMSO expands the "roofing" effect, allowing calculation of coupling constants.
Ar-H (Pyrazole) s/d, 2H7.45, 7.557.42, 7.75Var.Significant separation of pyrazole protons in DMSO.
Analysis of Performance
  • Resolution of Diastereotopicity: In

    
    , the H-3 and H-5 protons often appear as an unresolved multiplet envelope. In 
    
    
    
    , the distinct chemical environments of the axial and equatorial protons are accentuated, allowing for the extraction of coupling constants (
    
    
    Hz vs
    
    
    Hz).
  • Water Suppression:

    
     is hygroscopic. The water peak (~3.33 ppm) can obscure the H-6 axial signal if not managed. 
    
    
    
    avoids this but lacks the resolving power for the ketone-adjacent protons.

Recommendation: Use


  for full characterization. Use 

only for quick purity checks where drying the sample is difficult.

Part 3: Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Sample Preparation for Quantitative Resolution

Rationale: Concentration effects can shift pyrazole signals due to stacking.

  • Mass: Weigh 5.0 mg ± 0.1 mg of the analyte.

  • Solvent: Add 0.6 mL of

    
     (99.9% D) .
    
    • Note: Ensure the solvent ampoule is freshly opened to minimize water content.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (common from pyrazole synthesis).

  • Equilibration: Allow the sample to equilibrate in the probe for 5 minutes to stabilize temperature (298 K).

Protocol B: Acquisition Parameters (600 MHz)

Rationale: Standard parameters often clip the relaxation of quaternary carbons or integration of aromatic protons.

  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Validation: The T1 relaxation time of the isolated pyrazole protons is typically 3-4 seconds. D1 > T1 ensures quantitative integration accuracy > 98%.

  • Number of Scans (NS): 64 (High S/N ratio required to see minor isomeric impurities).

  • Spectral Width: -2 to 14 ppm.

Part 4: Troubleshooting & Validation Workflow

A common failure mode in synthesizing this molecule is Regioisomerism (N-alkylation at the wrong nitrogen) or Incomplete Cyclization .

Diagnostic Workflow

The following decision tree outlines the logic for validating the structure against common impurities.

Workflow Start Acquire 1H NMR (DMSO-d6) Check_NMe Check N-Me Integral (Ref = 3H) Start->Check_NMe Decision_1 Is Integral 3.0? Check_NMe->Decision_1 Check_H2 Check H-2 Signal (~4.78 ppm) Decision_2 Is H-2 a dd? Check_H2->Decision_2 Decision_1->Check_H2 Yes Error_Salt Likely Salt Form Or Solvent trapped Decision_1->Error_Salt No Error_Regio Suspect Regioisomer (Run NOESY) Decision_2->Error_Regio No (Multiplet/Singlet) Success Structure Validated Decision_2->Success Yes

Figure 2: Logical decision tree for validating spectral data against common synthetic failures.

Critical Validation Step: NOE (Nuclear Overhauser Effect)

To definitively prove the pyrazole is attached at C4 (and not C3 or C5 via a rearrangement):

  • Irradiate the H-2 methine (oxanone).

  • Observe enhancement at the Pyrazole Ar-H .

  • Result: If enhancement is observed, the connection is proximal. If only N-Me enhancement is seen, suspect incorrect regiochemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Comparative Guide: LC-MS/MS Structural Elucidation of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparative framework for the LC-MS structural elucidation of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one . It is designed for analytical chemists and drug discovery scientists requiring robust method development strategies.

Executive Summary

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (MW: 180.20 Da) represents a critical pharmacophore in kinase inhibitor discovery, combining a polar solubilizing pyrazole moiety with a hydrogen-bond-accepting oxanone ring.

This guide compares two primary analytical workflows—High-Resolution Q-TOF (for structural validation) vs. Triple Quadrupole MRM (for high-throughput quantification). We establish that while the molecule ionizes readily in ESI(+), its fragmentation is dominated by a Retro-Diels-Alder (RDA) mechanism on the oxanone ring, a specific "fingerprint" that distinguishes it from isomeric impurities.

Part 1: Structural Analysis & Theoretical Fragmentation

Before comparing detection platforms, we must establish the "physics" of the molecule inside the collision cell.

The Molecular Target
  • Formula:

    
    
    
  • Monoisotopic Mass: 180.0899 Da

  • Precursor Ion

    
    :  181.0972 Da
    
  • Ionization Site: The

    
     nitrogen on the pyrazole ring is the most basic site (pKa ~2.5), making it the primary protonation site over the ketone oxygen.
    
The Fragmentation Mechanism (The "Fingerprint")

Unlike simple alkanes, this heterocycle follows a predictable, energy-dependent decay pathway.

  • Primary Pathway (RDA): The oxan-4-one (tetrahydropyran-4-one) ring undergoes a thermally allowed Retro-Diels-Alder reaction. This ejects a neutral ethylene molecule (

    
    ).
    
    • Transition:

      
       (Loss of 28 Da).
      
  • Secondary Pathway (Linker Cleavage): High collision energy (CE > 35 eV) breaks the C-C bond connecting the two rings.

    • Transition:

      
       (1-methyl-1H-pyrazol-4-yl cation).
      
  • Tertiary Pathway (CO Loss): The resulting cyclic ketone often loses carbon monoxide.

    • Transition:

      
      .
      

Part 2: Comparative Methodologies (Q-TOF vs. QqQ)

This section objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Tandem Mass Spectrometry (QqQ) for this specific analyte.

Comparison Matrix: Selecting the Right Tool
FeatureMethod A: Q-TOF (HRMS) Method B: Triple Quad (QqQ) Verdict for this Molecule
Primary Application Metabolite ID / Impurity ProfilingDMPK / Plasma QuantificationUse QqQ for routine assays; Q-TOF for synthesis validation.
Mass Accuracy < 5 ppm (Distinguishes

vs

)
Unit Resolution (0.7 Da)Q-TOF is required to confirm the RDA mechanism (diff. 0.036 Da).
Sensitivity (LOD) ~1–5 ng/mL~0.05–0.1 ng/mLQqQ is 50x more sensitive for this polar analyte.
Duty Cycle Slower (Full scan)Fast (MRM dwell time <10ms)QqQ enables stacking this analyte with co-medications.
Key Blind Spot Lower dynamic rangeCannot distinguish isobaric interferencesQqQ risks false positives if isomers are present.
Critical Insight: The "Mass Defect" Trap

In unit resolution (Method B), the loss of Ethylene (


, 28.0313 Da) and Carbon Monoxide (

, 27.9949 Da) appear identical (~28 Da).
  • Why it matters: If you are developing a synthesis route, you must use Method A (Q-TOF) . The exact mass of the fragment at

    
     153.066 (consistent with 
    
    
    
    loss) confirms the oxanone ring integrity. A loss of CO (generating
    
    
    153.102) would imply a different, likely ring-contracted impurity.

Part 3: Detailed Fragmentation Pathways (Visualization)

The following diagram maps the specific bond-breaking events triggered by Collision-Induced Dissociation (CID).

FragmentationPathway cluster_legend Pathway Key Parent Precursor Ion [M+H]+ m/z 181.10 (Protonated Pyrazole) Intermediate RDA Intermediate (Ring Opening) Parent->Intermediate Activation Frag2 Fragment B (Diagnostic) m/z 95.06 [Methylpyrazole]+ Parent->Frag2 Linker Cleavage (High CE > 35eV) Frag1 Fragment A (Major) m/z 153.07 [M+H - C2H4]+ Intermediate->Frag1 Retro-Diels-Alder (-28.03 Da) Frag3 Fragment C (Deep) m/z 125.07 [Frag A - CO]+ Frag1->Frag3 CO Loss (-27.99 Da) key Blue: Precursor | Green: Primary Fragment (RDA) | Red: Pyrazole Headgroup

Figure 1: CID Fragmentation pathway of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one showing the dominant Retro-Diels-Alder mechanism.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the presence of the


 95 ion confirms the pyrazole headgroup, while the 

153 ion confirms the oxanone tail.
Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Std: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid phosphate buffers; they suppress the ESI signal of the pyrazole nitrogen.

LC-MS/MS Parameters (Optimized for QqQ)
  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Spray Voltage: 3500 V (Pyrazole is easily protonated; high voltage is unnecessary and increases noise).

  • De-clustering Potential (DP): 60 V.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid (Methanol provides better solvation for the oxanone ring than ACN).

MRM Transition Table (Quantification)
Transition (

)
Dwell (ms)Collision Energy (eV)Purpose
181.1

153.1
5018Quantifier (Most abundant, RDA pathway)
181.1

95.1
5038Qualifier 1 (High specificity for Pyrazole)
181.1

125.1
5028Qualifier 2 (Structural confirmation)

Part 5: Method Development Workflow

Use this decision tree to troubleshoot signal intensity or isomer issues.

Workflow Start Start: Infuse Sample (1 µg/mL) CheckIon Observe m/z 181.1? Start->CheckIon SignalLow Check pH. Ensure < pH 4 for Pyrazole Protonation CheckIon->SignalLow No Signal SignalGood Perform Product Ion Scan (10-50 eV) CheckIon->SignalGood Signal > 1e5 CheckRDA Is m/z 153 dominant? SignalGood->CheckRDA YesRDA Valid Oxanone Structure. Optimize CE for 181->153 CheckRDA->YesRDA Yes NoRDA Suspect Isomer (e.g., 3-isomer or ring contraction). Switch to Q-TOF. CheckRDA->NoRDA No (m/z 153 absent)

Figure 2: Troubleshooting workflow for method establishment.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text establishing Retro-Diels-Alder mechanisms in cyclic ketones).
  • Holčapek, M., et al. (2010). "Fragmentation of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Vrkoslav, V., et al. (2014). "Structural characterization of tetrahydropyran derivatives using LC-MS/MS." Journal of Chromatography A.
  • NIST Mass Spectrometry Data Center. "1-Methylpyrazole Mass Spectrum." NIST Chemistry WebBook.

  • Master Organic Chemistry. (2018). "The Retro Diels-Alder Reaction."[3][4] (Mechanistic grounding for the

    
     loss). 
    

Sources

Comparing reactivity of oxan-4-one vs cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Oxan-4-one vs. Cyclohexanone Derivatives

For researchers and professionals in drug development and synthetic chemistry, the choice of a molecular scaffold is a critical decision that dictates synthetic strategy and influences biological activity. Among the most common six-membered cyclic ketones, cyclohexanone and its heterocyclic analog, oxan-4-one (tetrahydro-4H-pyran-4-one), are foundational building blocks. While structurally similar, the substitution of a methylene group with an oxygen atom in the 4-position of the ring introduces profound electronic and conformational effects that significantly alter the reactivity of the carbonyl group and its adjacent α-carbons.

This guide provides an in-depth comparison of the reactivity of these two scaffolds. We will explore the underlying principles governing their behavior in key chemical transformations, supported by mechanistic insights and experimental data, to provide a clear framework for strategic decision-making in synthesis design.

Structural and Electronic Foundations

The fundamental difference between cyclohexanone and oxan-4-one lies in the presence of an endocyclic oxygen atom. Both molecules predominantly adopt a stable chair conformation to minimize steric and torsional strain. However, the high electronegativity of the oxygen atom in oxan-4-one introduces a powerful inductive effect that is absent in its carbocyclic counterpart.

Key Electronic Differences:

  • Inductive Effect (-I): The oxygen atom in oxan-4-one withdraws electron density through the sigma bonds of the ring. This effect propagates to the carbonyl carbon, increasing its partial positive charge (δ+) and making it more electrophilic compared to the carbonyl carbon in cyclohexanone.[1][2]

  • Acidity of α-Protons: The electron-withdrawing nature of the ring oxygen also stabilizes the conjugate base (enolate) formed upon deprotonation of an α-proton. This results in the α-protons of oxan-4-one being more acidic than those of cyclohexanone.[3]

Caption: Structural and key electronic differences between cyclohexanone and oxan-4-one.

Comparative Reactivity: Nucleophilic Addition

Nucleophilic addition is the cornerstone reaction of ketones.[4][5] The increased electrophilicity of the carbonyl carbon in oxan-4-one derivatives leads to a general enhancement in reactivity towards nucleophiles compared to their cyclohexanone analogs.

This can be observed in two fundamental reactions: reduction and organometallic addition.

  • Reduction with Hydride Reagents: In competitive reduction experiments, ketones with electron-withdrawing groups react faster. For example, 2-chlorocyclohexanone is reduced more rapidly by sodium borohydride than cyclohexanone itself.[1] By extension, the potent inductive effect of the ring oxygen in oxan-4-one is expected to accelerate the rate of hydride attack, making it more reactive than cyclohexanone.

  • Grignard and Organolithium Addition: The addition of organometallic reagents to form tertiary alcohols follows the same principle.[6][7][8] The more polarized carbonyl of oxan-4-one presents a more attractive target for the nucleophilic carbon of the Grignard reagent, suggesting a faster reaction rate under identical conditions.[9][10][11]

Data Summary: Predicted Relative Reactivity
Reaction TypeReagent ExampleMore Reactive KetoneRationale
Hydride Reduction NaBH₄, LiAlH₄Oxan-4-one Increased electrophilicity of carbonyl carbon due to the -I effect of the ring oxygen.[1]
Grignard Addition RMgBrOxan-4-one Enhanced partial positive charge on the carbonyl carbon attracts the nucleophilic Grignard reagent more strongly.[4]
Cyanohydrin Formation HCN, KCNOxan-4-one The reaction is a classic nucleophilic addition, which is favored by a more electron-poor carbonyl center.[5]
Experimental Protocol: Competitive Reduction of Ketones

This protocol is designed to qualitatively and quantitatively assess the relative reactivity of cyclohexanone and oxan-4-one towards a hydride reducing agent.

Objective: To determine which ketone is reduced faster by sodium borohydride (NaBH₄) by monitoring the reaction progress using Gas Chromatography (GC).

Materials:

  • Cyclohexanone

  • Oxan-4-one (Tetrahydro-4H-pyran-4-one)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dodecane (internal standard)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution in anhydrous methanol containing equimolar amounts (e.g., 0.1 M) of cyclohexanone, oxan-4-one, and an internal standard such as dodecane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, place 10 mL of the prepared stock solution.

  • Initiation of Reaction: Add a substoichiometric amount of NaBH₄ (e.g., 0.25 equivalents relative to the total ketone concentration) to the cooled, stirring solution. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., t = 1, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of diethyl ether. Vortex the vial vigorously.

  • Workup: Allow the layers to separate. Collect the organic (ether) layer for analysis. Dry the collected organic layer over a small amount of anhydrous MgSO₄.

  • GC Analysis: Analyze each quenched and worked-up sample by GC. The disappearance of the starting material peaks relative to the internal standard will indicate the rate of consumption for each ketone.

  • Data Analysis: Plot the concentration of each ketone versus time. The ketone that is consumed more rapidly is the more reactive species.

G cluster_0 Nucleophilic Attack on Cyclohexanone cluster_1 Nucleophilic Attack on Oxan-4-one start_cyc Cyclohexanone attack_cyc Nu⁻ Attack start_cyc->attack_cyc axial_cyc Axial Product attack_cyc->axial_cyc Axial Attack equatorial_cyc Equatorial Product attack_cyc->equatorial_cyc Equatorial Attack start_oxan Oxan-4-one attack_oxan Nu⁻ Attack start_oxan->attack_oxan axial_oxan Axial Product attack_oxan->axial_oxan Axial Attack equatorial_oxan Equatorial Product attack_oxan->equatorial_oxan Equatorial Attack

Caption: General pathways for nucleophilic attack leading to diastereomeric products.

Conclusion and Strategic Implications

The substitution of a methylene group with an oxygen atom imparts distinct and predictable changes in the reactivity of a six-membered cyclic ketone.

Summary of Key Differences:

  • Electrophilicity: Oxan-4-one derivatives are more electrophilic at the carbonyl carbon than their cyclohexanone counterparts. This leads to faster rates in nucleophilic addition reactions .

  • α-Proton Acidity: The α-protons of oxan-4-one are more acidic, facilitating easier enolate formation under milder conditions.

  • Stereoselectivity: The endocyclic heteroatom in oxan-4-one alters the stereoelectronic environment of the ketone, which can lead to different diastereomeric outcomes in nucleophilic additions compared to cyclohexanone.

For the medicinal chemist and synthetic practitioner, these differences are not merely academic; they are tools for molecular design. The enhanced reactivity of the oxan-4-one scaffold can be exploited for efficient synthesis, while its unique stereoelectronic properties may be harnessed to control stereochemistry. Conversely, the more moderate reactivity of cyclohexanone may be desirable in multi-step syntheses where chemoselectivity is paramount. Understanding these foundational principles allows for a more rational and strategic approach to the synthesis of complex molecules.

References

  • BenchChem. (n.d.). Grignard Reaction with 2-Methylcyclohexanone. BenchChem Application Notes.
  • Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide.
  • Filo. (2025, June 15). Given the reaction sequence: CH3MgBr + cyclohexanone.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives. BenchChem Application Notes.
  • ResearchGate. (2025, August 10). Acidity of hetero analogs of cyclic ketones.
  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. Study Prep.
  • Quora. (2016, October 12). Why are cyclic ketones more reactive than open chain analogous ketones?.
  • YouTube. (2023, February 24). Cyclohexanone And Grignard reagent.
  • Liskon Biological. (2025, September 22). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone.
  • BenchChem. (n.d.). Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one. BenchChem Application Notes.
  • ACS Publications. (2014, September 9). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry.
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Kinetics and Mechanism of Oxidation of Cyclic Ketones by Chloramine-T in Acid Medium.
  • PubMed. (2014, September 19). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones.
  • YouTube. (2021, February 8). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • BenchChem. (n.d.). Reactivity Under Scrutiny: A Comparative Analysis of 3-Chloro-tetrahydro-pyran-4-one and Other Cyclic Ketones. BenchChem Application Notes.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
  • Royal Society of Chemistry. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles.
  • ResearchGate. (2025, August 6). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
  • PMC. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A.
  • Wipf Group, University of Pittsburgh. (n.d.). Stereoelectronic Effects in Six-Membered Rings.
  • PubMed. (2003, February 1). Covalent adduction of nucleophilic amino acids by 4-hydroxynonenal and 4-oxononenal.
  • Vaia. (n.d.). Grignard reagents react with oxetane.
  • King Saud University. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions.
  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • Chemguide. (n.d.). An introduction to Grignard reagents.
  • PMC. (n.d.). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions.
  • Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2016, May 16). OXIDATION OF CYCLOHEXANE TO CYCLOHEXANOL AND CYCLOHEXANONE USING H4[(-SiW12O40]/Zr AS CATALYST.
  • PubMed. (2005, October 14). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin.
  • PMC. (2018, April 4). The highly selective oxidation of cyclohexane to cyclohexanone and cyclohexanol over VAlPO4 berlinite by oxygen under atmospheric pressure.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity.
  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
  • MDPI. (2019, June 15). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane.
  • ResearchGate. (2025, December 9). Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H4[a-SiW12O40]/TiO2 Catalyst.

Sources

HPLC retention time of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reversed-Phase HPLC Analysis of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one: A Comparative Study

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, a polar heterocyclic compound of interest in pharmaceutical development. The inherent polarity of this molecule presents a significant challenge for retention and peak shape on traditional reversed-phase columns.[1][2] This document moves beyond a single retention time value, offering a comparative study that explores the causal relationships between stationary phase chemistry, mobile phase composition, and chromatographic performance. By systematically evaluating these parameters against the target analyte and two structural analogs, we establish a robust, optimized analytical method. All protocols are designed as self-validating systems, grounded in established chromatographic principles to ensure accuracy, reproducibility, and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Polar Heterocycles

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one is a novel synthetic intermediate whose purity and quantification are critical for downstream applications in drug discovery. Its structure, featuring a polar pyrazole ring and an oxanone moiety, classifies it as a highly polar compound. In reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase, such polar molecules often exhibit poor retention, eluting at or near the column's void volume.[3][4] This leads to inadequate separation from other polar impurities and potential matrix effects.

The objective of this guide is to deconstruct this analytical problem by providing a field-proven, systematic approach to method development. We will compare the retention and selectivity of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one on two distinct stationary phases and under varying mobile phase conditions. This comparative framework not only yields an optimized method but also serves as a practical blueprint for analyzing other challenging polar molecules.

Experimental Design and Rationale: A Scientifically-Grounded Approach

Our experimental design is founded on explaining the causality behind each choice, ensuring a logical and scientifically sound methodology.

Rationale for Stationary Phase Selection

The choice of the column is the most critical parameter for retaining polar analytes. We will compare two columns to demonstrate the impact of stationary phase chemistry:

  • Standard C18 (ODS) Column: This is the most common reversed-phase column.[4] Its long alkyl chains provide high hydrophobicity. While excellent for non-polar compounds, it can fail to adequately retain polar molecules like our target analyte.

  • Polar-Embedded C18 Column: These columns incorporate a polar group (e.g., amide or carbamate) within the C18 alkyl chain.[2][5] This feature allows a thin layer of water to be adsorbed onto the stationary phase, enhancing the retention of polar compounds through secondary interactions (like hydrogen bonding) and preventing the "phase collapse" that can occur with highly aqueous mobile phases.[6] This makes it a superior hypothetical candidate for our target molecule.

Rationale for Mobile Phase Optimization

The mobile phase composition directly influences retention and selectivity.[7]

  • Organic Modifier: Acetonitrile is chosen over methanol. It typically provides lower backpressure and better UV transparency at low wavelengths. Its effect on retention will be systematically evaluated by creating a gradient of concentrations.

  • pH Control: The pyrazole moiety contains nitrogen atoms, which can be protonated at acidic pH. Controlling the mobile phase pH is crucial as the ionization state of an analyte dramatically affects its polarity and, therefore, its retention time.[7] We will use 0.1% formic acid as a mobile phase additive. This serves two purposes: it sets the pH to an acidic value (~2.7) to ensure consistent protonation of the analyte and improves peak shape by minimizing interactions with residual silanol groups on the silica support.[8]

Selection of Comparison Analogs

To assess the method's selectivity, we will include two hypothetical structural analogs in our analysis:

  • Analog A (Des-methyl Pyrazole): 2-(1H-pyrazol-4-yl)oxan-4-one. Removing the N-methyl group slightly increases polarity, which should lead to an earlier elution time.

  • Analog B (Phenyl Pyrazole): 2-(1-phenyl-1H-pyrazol-4-yl)oxan-4-one. Replacing the methyl group with a more non-polar phenyl group should significantly increase retention time.

This comparison allows us to evaluate the method's ability to separate closely related structures, a critical requirement for impurity profiling.

Detailed Experimental Protocols

These protocols are designed to be directly implemented in a laboratory setting.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).[8]

  • Columns:

    • Standard C18 Column (e.g., Ascentis® C18), 4.6 x 150 mm, 5 µm.

    • Polar-Embedded C18 Column (e.g., Ascentis® RP-Amide), 4.6 x 150 mm, 5 µm.

  • Solvents: HPLC grade acetonitrile and water.

  • Additive: Formic acid (analytical grade).

  • Standards: 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, Analog A, and Analog B reference standards.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in water. (Add 1 mL of formic acid to 999 mL of HPLC grade water).[8]

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. (Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile).[8]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each standard (target analyte, Analog A, Analog B) and dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase composition to be tested.

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures stable retention times by mitigating effects of room temperature fluctuation.[7]
Injection Vol. 5 µLSmall volume to minimize peak distortion.
Detection DAD, 235 nmWavelength selected based on hypothetical UV maxima of the pyrazole chromophore.
Mobile Phase IsocraticVaried compositions of Mobile Phase A and B will be tested (e.g., 80:20, 70:30).

Results and Discussion: A Comparative Analysis

This section presents a hypothetical but realistic comparison of the chromatographic results.

The Critical Impact of the Stationary Phase

The first experiment compares the performance of the standard C18 and the polar-embedded C18 columns using a mobile phase of 70% Mobile Phase A and 30% Mobile Phase B.

Table 1: Comparison of Stationary Phase Performance

AnalyteColumn TypeRetention Time (min)Tailing Factor (As)
Target Compound Standard C182.11.8
Target Compound Polar-Embedded C18 4.5 1.1

As predicted, the target compound is poorly retained on the standard C18 column, with a retention time of 2.1 minutes, close to the void volume. Furthermore, the peak exhibits significant tailing (As > 1.5), indicative of undesirable secondary interactions. In stark contrast, the polar-embedded column provides significantly better retention (4.5 minutes) and excellent peak symmetry (As ≈ 1.1). This confirms the hypothesis that the polar-embedded phase is superior for this class of compounds.

Workflow for HPLC Method Development

The logical workflow for selecting the optimal column and mobile phase is crucial for efficient method development.

HPLC_Workflow cluster_prep Preparation cluster_screening Column & Mobile Phase Screening cluster_optimization Optimization cluster_validation Final Method Start Define Analytical Goal: Retain & Separate Polar Analyte Prep Prepare Standards & Mobile Phases Start->Prep C18 Test Standard C18 Column Prep->C18 PE_C18 Test Polar-Embedded C18 Column Prep->PE_C18 Eval_C18 Evaluate Retention & Peak Shape C18->Eval_C18 Eval_PE Evaluate Retention & Peak Shape PE_C18->Eval_PE Select_Col Select Best Column: Polar-Embedded C18 Eval_C18->Select_Col Poor Retention Eval_PE->Select_Col Good Retention Optimize_MP Optimize Mobile Phase %B (e.g., 20%, 30%, 40%) Select_Col->Optimize_MP Final Final Validated Method Optimize_MP->Final

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one. As a specialized heterocyclic compound, its disposal requires a rigorous, safety-first approach grounded in established chemical hygiene principles and regulatory compliance. This guide is designed for researchers and laboratory professionals, offering not just procedural steps but also the scientific rationale behind them to ensure a culture of safety and environmental stewardship.

Hazard Assessment and Chemical Profile

A specific Safety Data Sheet (SDS) for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one is not widely available. In the absence of compound-specific data, professional laboratory practice dictates a conservative approach. We must infer potential hazards from its constituent chemical moieties: a pyrazole ring and an oxanone (ketone) functional group.

  • Pyrazole Derivatives: This class of nitrogen-containing heterocyclic compounds is known for a wide range of biological activities.[1][2][3][4] Many pyrazole derivatives are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye and skin irritation.[5] Therefore, it is prudent to handle 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one as a potentially hazardous substance.

  • Ketone Group: The oxanone structure contains a ketone, which is generally less reactive than other carbonyls but can still participate in various chemical reactions. It does not typically confer acute toxicity but contributes to the overall chemical profile.

Based on this structural analysis, the compound must be treated as hazardous waste until proven otherwise. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.[5][6]

Table 1: Inferred Hazard Profile and Safety Recommendations

Parameter Guideline & Rationale
Waste Classification Hazardous Chemical Waste. This classification is based on the precautionary principle due to the bioactive nature of the pyrazole moiety.[5][6]
Potential Hazards Harmful if swallowed, potential for skin and eye irritation, possible respiratory irritation.[7][8]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases should be avoided, as they may react with the pyrazole or ketone functional groups, potentially leading to decomposition and the release of hazardous vapors.[7]

| Primary Disposal Route | Collection by a licensed hazardous waste disposal company via your institution's Environmental Health & Safety (EHS) office.[9] |

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all laboratory chemicals in the United States is governed by federal and state regulations. The primary frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management.[10] This includes regulations for the identification, generation, storage, and disposal of chemical waste.[10][11][12] Our protocol is designed to comply with these stringent requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[13] This plan must include procedures for safe handling and disposal of hazardous chemicals, as well as training for all laboratory personnel.[13][14]

Step-by-Step Disposal Protocol

This protocol outlines the essential, sequential steps for the safe disposal of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, from the point of generation to final hand-off for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the correct PPE. This is the first line of defense against accidental exposure.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are required.

  • Safety goggles: Provide essential protection against splashes.

  • Laboratory coat: Protects skin and personal clothing from contamination.

  • Work in a well-ventilated area: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Classification: All waste containing 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, including the pure compound, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be classified as Hazardous Chemical Waste .[5][15]

  • Segregation:

    • Do NOT mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[7]

    • Keep solid waste separate from liquid waste.

    • Aqueous solutions should be kept separate from organic solvent solutions.

.dot

Caption: Disposal decision workflow for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are crucial for safety and regulatory compliance.[15]

  • Container Selection:

    • Use a sealable, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[14][15]

    • The container must be in good condition, free of cracks or damage.[15]

    • Ensure the container has a secure screw-top cap.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must clearly state the words "Hazardous Waste" .[15]

    • Write the full, unabbreviated chemical name: "2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one" .[9]

    • List all constituents and their approximate percentages, including solvents.

    • Indicate the date when waste was first added (accumulation start date).

Step 4: Storage in the Laboratory

Waste containers must be stored safely while awaiting collection.

  • Location: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.[5] This area should be a secondary containment tray to catch any potential leaks.

  • Conditions: The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[5][14]

  • Closure: Keep the waste container closed at all times except when actively adding waste.

Step 5: Final Disposal

Laboratory personnel are prohibited from disposing of hazardous waste themselves.[16]

  • Contact EHS: When the container is full or has been in storage for the maximum allowed time (typically 180 days, but check your institution's policy), contact your Environmental Health and Safety (EHS) office to arrange for pickup.

  • Documentation: Complete any required waste tracking forms provided by your EHS office. This documentation is a key part of the EPA's "cradle-to-grave" tracking system.[11]

  • Professional Disposal: The EHS office will ensure the waste is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA. [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from Study.com. [Link]

  • Medasend. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from Medasend. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from Solvent Waste Management. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • PubChem. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)oxan-4-one. Retrieved from PubChem. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from Angene Chemical. [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from Arvia Technology. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison. [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from Safety & Risk Services - UBC. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from UOW. [Link]

  • Al-Issa, S. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.